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molecular formula C11H10ClN3O3 B8336233 1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid ethyl ester

1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid ethyl ester

Cat. No. B8336233
M. Wt: 267.67 g/mol
InChI Key: MNQBWKBEOPIVPP-UHFFFAOYSA-N
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Patent
US08871792B2

Procedure details

A mixture of 1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid ethyl ester (200.0 mg, 747 mmol), LiOH (71.6 mg, 1.5 mmol) in water (2 mL), and MeOH (10.0 mL, 247 mmol) was stirred at room temperature overnight then concentrated. The residue was acidified with 1N HCl to pH 3-4, forming a precipitate, which was filtered, washed with water (2×5 mL), and dried in vacuo to yield the title compound (100.6 mg).
Name
Quantity
71.6 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:10][C:9](=[O:11])[N:8]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=2)[N:7]=1)=[O:5])C.[Li+].[OH-].CO>O>[Cl:18][C:14]1[CH:13]=[C:12]([N:8]2[C:9](=[O:11])[NH:10][C:6]([C:4]([OH:5])=[O:3])=[N:7]2)[CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)OC(=O)C1=NN(C(N1)=O)C1=CC(=CC=C1)Cl
Name
Quantity
71.6 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
forming a precipitate, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water (2×5 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1N=C(NC1=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 100.6 mg
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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